molecular formula C21H21NO4 B2665950 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid CAS No. 1597004-44-8

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2665950
CAS No.: 1597004-44-8
M. Wt: 351.402
InChI Key: YLOIPWYYPLYLFH-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Protection of the amino group: The amino group of 3-methylpyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).

    Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like N-hydroxysuccinimide (NHS).

Major Products

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Peptide synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biological studies: The compound is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

    Medicinal chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industrial applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids:

    1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid: Similar in structure but with an azetidine ring instead of a pyrrolidine ring.

    1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid: Similar in structure but with a methyl group on the azetidine ring.

    1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine: Similar in structure but with a phenylalanine backbone.

The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and medicinal chemistry.

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-pyrrolidine, is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines during peptide synthesis, allowing for selective reactions while minimizing side reactions.

  • IUPAC Name: (2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
  • Molecular Formula: C21H21NO4
  • CAS Number: 2803402-18-6

The Fmoc group protects the amine functionality of amino acids during coupling reactions in peptide synthesis. Upon exposure to basic conditions, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to construct peptides. This mechanism is crucial for producing peptides with specific sequences and functionalities.

Biological Activity

Recent studies have highlighted the biological activities associated with Fmoc-pyrrolidine derivatives, particularly in cancer research.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various Fmoc-based dipeptides against different cancer cell lines including HepG2 (liver cancer) and Ca9-22 (oral squamous cell carcinoma). Notably, compounds featuring the Fmoc group exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
10aHepG21.0
10cCa9-220.4

Compound 10c demonstrated a threefold increase in potency compared to doxorubicin against the Ca9-22 cell line and exhibited synergistic effects when combined with doxorubicin against MDA-MB-231 cells, suggesting potential for therapeutic development .

Mechanistic Insights

The mechanism underlying the cytotoxicity of these compounds may involve induction of apoptosis in cancer cells. Compounds were observed to cause morphological changes indicative of early apoptosis, such as cytoplasmic vacuolization and membrane blebbing .

Synthetic Routes

The synthesis of Fmoc-pyrrolidine typically involves several key steps:

  • Protection of Amine Group: The amine is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.
  • Cyclization: The protected amine undergoes cyclization to form the pyrrolidine ring.
  • Carboxylic Acid Introduction: The carboxylic acid functionality is introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Applications in Research

Fmoc-pyrrolidine derivatives are extensively used in:

  • Peptide Synthesis: As a protecting group, enabling the formation of complex peptide structures.
  • Drug Development: Investigated for their potential as anticancer agents due to their cytotoxic properties.

Case Studies

Several case studies have documented the effectiveness of Fmoc-pyrrolidine derivatives in various biological contexts:

  • Anticancer Activity : Research indicated that Fmoc-based dipeptides showed potent activity against multiple cancer cell lines, emphasizing their potential as lead compounds for drug development .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis selectively in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOIPWYYPLYLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597004-44-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid
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